Diminazene

Overview

Description

Mechanism of Action

Target of Action

Diminazene, also known as Diminazine, is a trypanocidal agent . The primary targets of this compound include the HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcription regulation, protein digestion, amine oxidation, and protection against oxidative stress .

Mode of Action

The main biochemical mechanism of the trypanocidal actions of this compound is by binding to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs . This interaction disrupts the normal functioning of the trypanosome, leading to its death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate the renin–angiotensin–aldosterone system (RAAS), particularly the ACE2/Ang1-7/MasR axis . This modulation leads to changes in inflammation and cellular oxidation, which can have significant effects on conditions like osteoarthritis . Additionally, this compound has been found to influence pathways involved in the regulation of mitochondrial mass and apoptosis, contributing to the development of conditions like cardiac hypertrophy .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to stabilize atherosclerotic lesions and attenuate hepatic steatosis . These effects are associated with decreased total macrophages content and increased α-smooth muscle actin levels in atherosclerotic plaques . Moreover, this compound changes the polarization of macrophages towards an increased amount of anti-inflammatory M2 macrophages in the atherosclerotic lesions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound facilitates acid-induced activity of CMH-fibers at 100 μM, indicating that the drug’s action can be influenced by the acidity of its environment

Biochemical Analysis

Biochemical Properties

Diminazene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with angiotensin-converting enzyme 2 (ACE2), where it acts as an activator . This interaction is crucial as ACE2 is involved in the renin-angiotensin system, which regulates blood pressure and fluid balance. This compound also interacts with other biomolecules such as reactive oxygen species (ROS) and inflammatory markers, influencing oxidative stress and inflammation .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in osteoarthritis models, this compound reduces inflammation and oxidative stress in knee tissues, leading to improved motor function and reduced pain . Additionally, this compound’s activation of ACE2 can lead to changes in gene expression related to the renin-angiotensin system, further impacting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to ACE2, enhancing its activity and leading to increased degradation of angiotensin II, a peptide that can cause vasoconstriction and inflammation . This binding interaction results in the production of angiotensin 1-7, which has anti-inflammatory and vasodilatory effects. This compound also influences enzyme activity by reducing oxidative stress markers and modulating the expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable and effective over short-term treatments, such as in osteoarthritis models where it was administered for 21 days In kidney injury models, this compound has shown to increase ACE2 activity over a two-week period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In osteoarthritis models, higher doses of this compound resulted in more significant reductions in inflammation and oxidative stress . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use. In kidney injury models, a dosage of 15 mg/kg/day was found to be effective in increasing ACE2 activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the renin-angiotensin system and oxidative stress. It interacts with enzymes such as ACE2 and NADPH oxidase, influencing the levels of metabolites like angiotensin 1-7 and reactive oxygen species . These interactions can affect metabolic flux and the overall balance of metabolites within cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been shown to localize in specific tissues such as the kidneys and joints, where it exerts its therapeutic effects . The distribution of this compound within these tissues is crucial for its effectiveness in treating conditions like osteoarthritis and kidney injury.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, in kidney cells, this compound localizes to the cortical and medullary regions, where it enhances ACE2 activity and reduces oxidative stress . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and therapeutic potential.

Preparation Methods

Diminazene is synthesized through a series of chemical reactions involving aromatic diamidines . One method involves the preparation of this compound aceturate for veterinary use, which includes combining this compound with pyrazolone medicine and Vitamin B to enhance bioavailability and reduce adverse reactions . The preparation method involves intramuscular injection delivery, which ensures quick absorption and high bioavailability .

Chemical Reactions Analysis

Diminazene undergoes various chemical reactions, including interactions with angiotensin-converting enzyme 2 (ACE2) and angiotensin type 1 receptor (AT1R) . It possesses a negatively charged triazene segment that is homologous to the tetrazole of angiotensin receptor blockers, explaining its AT1R antagonistic activity . Additionally, this compound interacts with trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs .

Scientific Research Applications

Diminazene has a wide range of scientific research applications. It is used in veterinary medicine to treat protozoal infections in animals . In recent studies, this compound aceturate has shown potential in reducing angiotensin II constriction and interacting with the spike protein of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a promising treatment for COVID-19 . Additionally, this compound has been studied for its effects on knee osteoarthritis, where it has shown to ameliorate functional, radiological, and histopathological alterations in rodent models .

Comparison with Similar Compounds

Diminazene is compared with other similar compounds such as bis-benzamidine substructure inhibitors . It has been validated as a competitive inhibitor of mesotrypsin and other human trypsin isoforms . This compound is the most potent small molecule inhibitor of mesotrypsin reported to date, with an inhibitory constant (Ki) of 3.6±0.3 μM . Other similar compounds include those that inhibit acid-sensing ion channels (ASICs), where this compound has shown high potency with similar efficacy for ASIC1a, ASIC1b, ASIC2a, and ASIC3 homomers .

Biological Activity

Diminazene aceturate (DIZE) is a synthetic diamidine compound primarily known for its antiparasitic properties, particularly against trypanosomiasis. However, recent research has expanded its biological activity profile, revealing potential therapeutic applications beyond its traditional use. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and emerging therapeutic potentials.

Chemical Structure and Properties

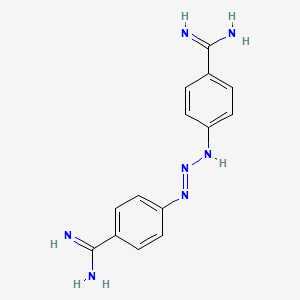

This compound aceturate is chemically characterized as CHN·2CHNO, featuring an aromatic diamidine structure. Its molecular design allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Antiparasitic Activity

This compound was initially developed for the treatment of trypanosomiasis, a disease caused by parasitic protozoa. It functions by inhibiting the growth and replication of the Trypanosoma species through interference with nucleic acid synthesis and cellular metabolism .

Cardiovascular Effects

Recent studies have suggested that DIZE may act as an angiotensin-converting enzyme 2 (ACE2) activator and an angiotensin type 1 receptor (AT1R) antagonist. This dual action contributes to its potential as a therapeutic agent in cardiovascular diseases. For instance, this compound has been shown to reduce angiotensin II-induced vasoconstriction, indicating a protective cardiovascular effect .

Inhibition of Proinflammatory Cytokines

Research indicates that this compound significantly down-regulates proinflammatory cytokines such as MCP-1 and IL-6 in various animal models. This suggests that DIZE may possess anti-inflammatory properties that could be beneficial in conditions characterized by chronic inflammation .

Effects on Reactive Oxygen Species (ROS)

This compound has been linked to modulation of reactive oxygen species (ROS) generation in liver tissues. It appears to inhibit the expression of NADPH oxidase subunits, which are crucial for ROS production. This inhibition could play a role in reducing oxidative stress-related damage in liver diseases .

Study on Liver Injury

A notable study demonstrated that this compound aceturate significantly reduced liver injury markers in biliary disease models. The treatment led to decreased expression of α-SMA, a marker for activated myofibroblasts, and reduced levels of pro-fibrotic cytokines such as TGF-β1 and CTGF .

Diabetes-Induced Renal Changes

Another investigation focused on male Wistar rats with streptozotocin-induced diabetes revealed that DIZE treatment resulted in reduced renal angiotensin II levels while increasing angiotensin (1–7) levels. This suggests its potential role in modulating the renin-angiotensin system (RAS), which is pivotal in diabetic nephropathy .

Emerging Therapeutic Applications

Beyond its established antiparasitic effects, this compound aceturate is being explored for various new applications:

- Leishmanicidal Activity : Research indicates potential effectiveness against Leishmania species.

- Anti-rheumatoid Arthritis : Preliminary findings suggest that DIZE may have anti-inflammatory effects beneficial in rheumatoid arthritis treatment.

- Inhibition of Acid-Sensitive Ion Channels : this compound's ability to inhibit ASIC channels could open avenues for treating conditions related to these pathways .

Properties

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYZHCFCZNMTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043792 | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-71-0, 1443105-71-2 | |

| Record name | Diminazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diminazene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diminazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMINAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.